molecular formula C20H23FN2O3 B10830910 Onfasprodil CAS No. 1892581-29-1

Onfasprodil

Cat. No.: B10830910
CAS No.: 1892581-29-1
M. Wt: 358.4 g/mol
InChI Key: NEFQLCKWVRZEJA-ZWVKXQFTSA-N
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Preparation Methods

The synthetic routes and reaction conditions for onfasprodil are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of a hexahydrocyclopenta[c]pyrrol structure with a fluorophenoxy group . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including purification and quality control processes to ensure the compound’s efficacy and safety.

Chemical Reactions Analysis

Onfasprodil undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridinol ring.

    Substitution: The fluorophenoxy group can be involved in substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Onfasprodil has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Onfasprodil is similar to other NMDA receptor antagonists, such as traxoprodil and ketamine . it is unique in its high potency, selectivity, and reversibility as a low-molecular-weight NR2B negative allosteric modulator . This uniqueness makes it a promising candidate for the treatment of treatment-resistant depression.

Similar Compounds

  • Traxoprodil
  • Ketamine
  • Memantine

Properties

CAS No.

1892581-29-1

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4 g/mol

IUPAC Name

6-[(1S)-2-[(3aR,6aS)-5-(2-fluorophenoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-1-hydroxyethyl]pyridin-3-ol

InChI

InChI=1S/C20H23FN2O3/c21-17-3-1-2-4-20(17)26-16-7-13-10-23(11-14(13)8-16)12-19(25)18-6-5-15(24)9-22-18/h1-6,9,13-14,16,19,24-25H,7-8,10-12H2/t13-,14+,16?,19-/m0/s1

InChI Key

NEFQLCKWVRZEJA-ZWVKXQFTSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CC1OC3=CC=CC=C3F)C[C@@H](C4=NC=C(C=C4)O)O

Canonical SMILES

C1C(CC2C1CN(C2)CC(C3=NC=C(C=C3)O)O)OC4=CC=CC=C4F

Origin of Product

United States

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